molecular formula C20H21N5O B2826030 3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291835-70-5

3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2826030
CAS No.: 1291835-70-5
M. Wt: 347.422
InChI Key: ONHMQXQQROHHDY-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a dihydroisoquinoline core, a triazole ring, and a dimethylphenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Attachment of the Dimethylphenyl Group: This step involves the coupling of the triazole derivative with a dimethylphenyl amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitro or halogenated dimethylphenyl derivatives.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: Its derivatives are studied for their antimicrobial, antiviral, and anticancer activities.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets. The dihydroisoquinoline core can interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity. The dimethylphenyl group can contribute to the overall hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Shares the dihydroisoquinoline core but lacks the triazole and dimethylphenyl groups.

    1,2,3-Triazole Derivatives: Compounds with the triazole ring but different substituents on the nitrogen atoms.

    Dimethylphenyl Amines: Compounds with the dimethylphenyl group but different heterocyclic cores.

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is unique due to the combination of its three distinct structural motifs: the dihydroisoquinoline core, the triazole ring, and the dimethylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-13-7-8-17(11-14(13)2)21-19-18(22-24-23-19)20(26)25-10-9-15-5-3-4-6-16(15)12-25/h3-8,11H,9-10,12H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHMQXQQROHHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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